(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate
CAS No.: 737000-80-5
Cat. No.: VC3792383
Molecular Formula: C9H8ClNS
Molecular Weight: 197.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 737000-80-5 |
|---|---|
| Molecular Formula | C9H8ClNS |
| Molecular Weight | 197.69 g/mol |
| IUPAC Name | 1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene |
| Standard InChI | InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 |
| Standard InChI Key | BQJKNZREKDQMQA-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)Cl)N=C=S |
| SMILES | CC(C1=CC=C(C=C1)Cl)N=C=S |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)N=C=S |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The molecular formula of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is C₉H₈ClNS, with a molecular weight of 197.68 g/mol . Its structure features a chiral center at the ethyl carbon, leading to enantiomeric specificity. The (R)-configuration is critical for its biological interactions, as stereochemistry often influences receptor binding and metabolic pathways .
Key Structural Features:
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Isothiocyanate group: A reactive moiety enabling covalent modifications of biomolecules.
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4-Chlorophenyl ring: Enhances lipophilicity and influences electronic properties.
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Chiral ethyl chain: Dictates stereoselective interactions in biological systems.
The SMILES notation (CC@HN=C=S) and InChIKey (BQJKNZREKDQMQA-SSDOTTSWSA-N) provide unambiguous representations of its stereochemistry .
Synthetic Methodologies
Thiophosgene-Mediated Synthesis
The most common route involves reacting (R)-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (CSCl₂) in anhydrous dichloromethane:
This method yields high-purity product but requires stringent control of moisture and temperature to avoid side reactions.
One-Pot Aqueous Synthesis
A scalable alternative utilizes a one-pot protocol with primary amines, carbon disulfide (CS₂), and cyanuric acid under aqueous conditions :
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Dithiocarbamate formation: The amine reacts with CS₂ in basic aqueous media.
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Desulfurization: Cyanuric acid eliminates sulfur, forming the isothiocyanate.
This method achieves 92% yield for aryl isothiocyanates, including 4-chlorophenyl derivatives, and is advantageous for electron-deficient substrates .
Comparative Analysis:
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Thiophosgene route | 70–85 | Anhydrous, 0–25°C | Moderate |
| One-pot aqueous | 85–92 | Aqueous, 40°C | High |
Physicochemical Properties
Thermal and Spectral Data
Biological Activity
Anticancer Efficacy
In ovarian cancer (SKOV-3) cell lines, (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate exhibited an IC₅₀ of 30 µM, surpassing analogues with carbothioamide groups . Mechanistic studies suggest thiourea adduct formation with cellular proteins disrupts proliferation pathways.
Antimicrobial Performance
The compound showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values <10 µg/mL. Time-kill assays confirmed bactericidal effects within 6 hours.
Industrial and Research Applications
Pharmaceutical Intermediate
Its isothiocyanate group serves as a versatile handle for synthesizing thiourea derivatives, which are explored as kinase inhibitors and antimicrobial agents .
Analytical Standards
Used as a chiral reference in HPLC and GC-MS for enantiomeric resolution studies .
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